molecular formula C8H11NO B067234 (2-Ethylpyridin-4-yl)methanol CAS No. 165558-78-1

(2-Ethylpyridin-4-yl)methanol

Cat. No. B067234
Key on ui cas rn: 165558-78-1
M. Wt: 137.18 g/mol
InChI Key: KMRUOPWMFMXHMI-UHFFFAOYSA-N
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Patent
US07354933B2

Procedure details

5.36 g of sodium borohydride are added portionwise to a solution of 5.08 g of ethyl 2-ethylpyridine-4-carboxylate in 53 ml of ethanol, under an inert atmosphere of argon at a temperature in the region of 0° C. The reaction mixture is refluxed with stirring for 3 hours and then concentrated to dryness under reduced pressure. The residue thus obtained is taken up in 500 ml of dichloromethane and then washed with 500 ml of water. The organic phase is dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure. 3.16 g of 2-ethyl-4-(hydroxymethyl)pyridine are thus obtained.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([C:5]1[CH:10]=[C:9]([C:11](OCC)=[O:12])[CH:8]=[CH:7][N:6]=1)[CH3:4]>C(O)C.ClCCl>[CH2:3]([C:5]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][N:6]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
5.36 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5.08 g
Type
reactant
Smiles
C(C)C1=NC=CC(=C1)C(=O)OCC
Name
Quantity
53 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
washed with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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